molecular formula C20H19FN2O4 B4230072 benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate

benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B4230072
M. Wt: 370.4 g/mol
InChI Key: FMMPWXHUDHPPCM-UHFFFAOYSA-N
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Description

Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with the molecular formula C({20})H({19})FN({2})O({4}) It is characterized by the presence of a benzyl group, a fluorobenzoyl moiety, and a piperazinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:

    Formation of the Piperazinyl Ring: The piperazinyl ring is synthesized through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions, where the piperazinyl intermediate reacts with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the intermediate with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the carbonyl group in the fluorobenzoyl moiety can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazinyl derivatives.

Scientific Research Applications

Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazinyl ring can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate
  • Benzyl [1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
  • Benzyl [1-(4-nitrobenzoyl)-3-oxo-2-piperazinyl]acetate

Uniqueness

Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

benzyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-16-8-6-15(7-9-16)20(26)23-11-10-22-19(25)17(23)12-18(24)27-13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMPWXHUDHPPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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